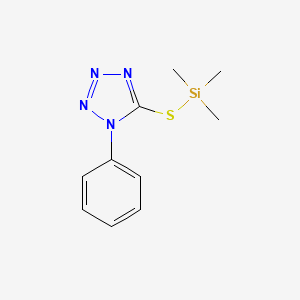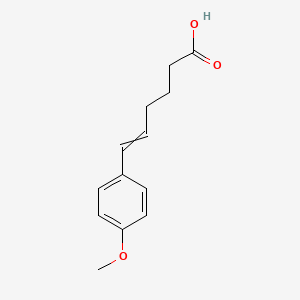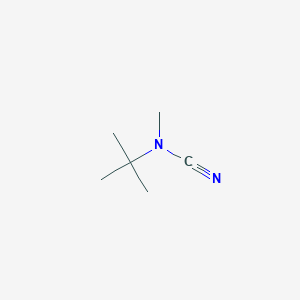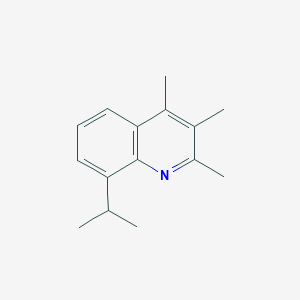
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C17H15BrO2 It is a brominated derivative of dihydrofuranone, characterized by the presence of a bromomethyl group and two phenyl groups attached to the dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 3,3-diphenyldihydrofuran-2(3H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to ensure environmental sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules such as proteins or nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-3-methyldihydro-2(3H)-thiophenone: A similar compound with a thiophene ring instead of a furanone ring.
3-(Bromomethyl)-5-methylpyridine: A brominated pyridine derivative with similar reactivity.
Uniqueness
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other bromomethyl derivatives. The dihydrofuranone ring also imparts specific chemical properties that make it suitable for various applications in research and industry.
Propiedades
Número CAS |
83160-36-5 |
|---|---|
Fórmula molecular |
C17H15BrO2 |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3,3-diphenyloxolan-2-one |
InChI |
InChI=1S/C17H15BrO2/c18-12-15-11-17(16(19)20-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
LFNWFGDMNXCZMD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)



![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)




